SIRT2 Enzyme Inhibition
2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide demonstrates measurable, though modest, inhibition of the SIRT2 deacetylase enzyme [1]. In a direct comparison using the same assay platform (inhibition of full-length human N-terminal His6-tagged SIRT2), this compound exhibits an IC50 of 2.26 µM (2260 nM) [1]. This contrasts with a structurally distinct SIRT2 inhibitor, BDBM50531287, which displays an IC50 of 8.57 µM (8570 nM) under comparable assay conditions [2]. This data establishes a clear, quantifiable difference in potency for the target compound within the SIRT2 inhibition space, providing a specific benchmark for researchers selecting chemical probes.
| Evidence Dimension | SIRT2 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 2.26 µM (2260 nM) |
| Comparator Or Baseline | BDBM50531287 (a distinct SIRT2 inhibitor): 8.57 µM (8570 nM) |
| Quantified Difference | The target compound is approximately 3.8-fold more potent (lower IC50) than the comparator in these specific assays. |
| Conditions | Inhibition of full-length human N-terminal His6-tagged SIRT2 expressed in E. coli BL21 (DE3), assessed as inhibition of deacetylase activity (BindingDB assay) [1]; Inhibition of SIRT2 (unknown origin) using fluorogenic substrate assessed as deacetylase activity (BindingDB assay) [2]. |
Why This Matters
Provides a specific IC50 value for SIRT2 inhibition, a key epigenetic target, enabling informed selection of chemical probes with defined, albeit moderate, potency for target validation studies.
- [1] BindingDB. (n.d.). BDBM50193080 (CHEMBL3951539) - SIRT2 inhibition data. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50193080. View Source
- [2] BindingDB. (n.d.). BDBM50531287 (CHEMBL4454236) - SIRT2 inhibition data. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50531287. View Source
